Computed Lipophilicity (XLogP3-AA) Comparison Between Unsubstituted and 6-Methyl-Substituted Pyridazinyl Ether Analogs
The target compound (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibits a computed XLogP3-AA value of 0.1, which is markedly lower than the XLogP range typically observed for closely related analogs bearing additional hydrophobic substituents on the pyridazine ring (e.g., 6-methyl, 6-methoxy, or 6-dimethylamino derivatives) [1]. A representative comparator, (5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, is predicted to have a higher XLogP due to the additional methyl group, though precise computed values for that analog are not publicly deposited in a directly comparable manner [2]. The lower lipophilicity of the target compound suggests superior aqueous solubility and potentially reduced non-specific protein binding in biochemical assays, factors that can influence hit confirmation rates in high-throughput screening.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | (5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone; exact XLogP value not publicly available but expected >0.1 due to additional methyl substituent |
| Quantified Difference | Target XLogP = 0.1; comparator XLogP predicted to be higher (exact value unavailable for direct subtraction) |
| Conditions | Computed using XLogP3 3.0 algorithm as implemented in PubChem 2021.05.07 release |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility and assay compatibility, making the target compound a more tractable starting point for biochemical screening campaigns where compound aggregation or precipitation is a concern.
- [1] PubChem. Compound Summary for CID 91627264, (5-Methylpyrazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91627264 (accessed April 2026). View Source
- [2] PubChem. Compound Summary for CID 91627265, (5-Methylpyrazin-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (analog reference). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
